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Ambroxol-d5 (hydrochloride)

Cat. No.: B10855827
M. Wt: 419.59 g/mol
InChI Key: QNVKOSLOVOTXKF-LIZULUGVSA-N
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Description

Role of Deuterium-Labeled Analogs as Internal Standards in Quantitative Analysis

In quantitative analysis, particularly in chromatography coupled with mass spectrometry (LC-MS), achieving precision and accuracy is paramount. clearsynth.comtexilajournal.com Deuterium-labeled analogs are widely regarded as the gold standard for use as internal standards. aptochem.comscispace.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to samples. aptochem.com Its purpose is to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. aptochem.comtexilajournal.com

Deuterated internal standards are ideal because they co-elute with the analyte, meaning they travel through the chromatographic system at the same rate. aptochem.comtexilajournal.com In the mass spectrometer, they are easily differentiated from the analyte due to their higher mass. clearsynth.com This allows for accurate quantification of the analyte by comparing its signal intensity to that of the known concentration of the internal standard, effectively compensating for matrix effects and improving the robustness and reliability of the analytical method. clearsynth.comtexilajournal.com

Overview of Ambroxol-d5 (hydrochloride) as a Research Probe

Ambroxol-d5 (hydrochloride) is the deuterium-labeled version of Ambroxol (B1667023) hydrochloride. medchemexpress.com It is specifically designed for use as an internal standard in the quantitative analysis of Ambroxol in biological matrices such as plasma and whole blood. texilajournal.comclearsynth.com The five deuterium (B1214612) atoms increase the molecular weight, providing a distinct mass signal in mass spectrometry that does not overlap with the natural isotopic distribution of the unlabeled Ambroxol. aptochem.com This makes it an invaluable tool for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion (ADME) of Ambroxol. metsol.comacs.org The use of Ambroxol-d5 (hydrochloride) ensures high precision and accuracy in determining the concentration of Ambroxol in research settings. clearsynth.comclearsynth.com

Chemical and Physical Properties

The chemical and physical properties of Ambroxol-d5 (hydrochloride) are crucial for its application as an internal standard.

Chemical Structure: The chemical name for Ambroxol-d5 (hydrochloride) is 4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexan-1-ol;hydrochloride. nih.gov

Table 1: Physicochemical Properties of Ambroxol-d5 (hydrochloride)

PropertyValueSource
Molecular Formula C₁₃H₁₃Br₂D₅N₂O · HCl caymanchem.com
Molecular Weight 419.6 g/mol clearsynth.comcaymanchem.com
CAS Number 2741380-71-0 medchemexpress.comcaymanchem.com
Appearance Solid caymanchem.com
Solubility Sparingly soluble in water, soluble in methanol (B129727). chemicalbook.com

This table is interactive. Click on the headers to sort the data.

Synthesis and Manufacturing

The synthesis of stable isotope-labeled compounds like Ambroxol-d5 (hydrochloride) involves specialized chemical procedures.

The general approach to creating deuterated compounds can involve two main strategies: the use of commercially available precursors already containing the isotope, followed by subsequent synthetic steps, or through hydrogen/deuterium exchange reactions on the target molecule or an intermediate. symeres.com For Ambroxol-d5 (hydrochloride), a common synthetic route involves starting with O-nitrobenzaldehyde and trans-4-aminocyclohexanol. chemicalbook.com The deuterium atoms are typically introduced at specific positions on the cyclohexanol (B46403) ring. nih.gov

Following the synthesis, purification is carried out to ensure a high degree of chemical and isotopic purity. Quality control is a critical step, often employing techniques like mass spectrometry and NMR to confirm the correct isotopic incorporation and to quantify any residual unlabeled material. This ensures the final product is suitable for its intended use in sensitive analytical applications. clearsynth.com

Applications in Research and Analysis

The primary application of Ambroxol-d5 (hydrochloride) is in quantitative bioanalysis. clearsynth.com

Use as an Internal Standard in Mass Spectrometry-Based Bioanalysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. texilajournal.com In bioanalysis, it is often coupled with liquid chromatography (LC-MS) to quantify drugs and their metabolites in biological samples. scispace.com The use of a stable isotope-labeled internal standard, such as Ambroxol-d5 (hydrochloride), is essential for obtaining reliable and reproducible quantitative data. scispace.comnih.gov

During analysis, a known amount of Ambroxol-d5 (hydrochloride) is added to the biological sample containing the unknown quantity of Ambroxol. texilajournal.com Because the deuterated standard has nearly identical chemical and physical properties to Ambroxol, it experiences similar extraction recovery and ionization efficiency in the mass spectrometer. aptochem.com By comparing the peak area of Ambroxol to the peak area of Ambroxol-d5 (hydrochloride), researchers can accurately determine the concentration of Ambroxol in the original sample. clearsynth.com

Application in Pharmacokinetic and Drug Metabolism Studies

Pharmacokinetic studies are crucial in drug development to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. acs.org These studies often require the analysis of numerous biological samples collected over time. tandfonline.com The use of Ambroxol-d5 (hydrochloride) as an internal standard in LC-MS assays allows for the precise and accurate quantification of Ambroxol concentrations in these samples. metsol.com

This data is then used to determine key pharmacokinetic parameters. The ability to generate high-quality concentration-time profiles is essential for evaluating the performance of a drug candidate. tandfonline.com Stable isotope labeling, as seen with Ambroxol-d5, significantly enhances the quality and reliability of these critical studies. acs.orgtandfonline.com

Compound Names Mentioned in this Article

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19Br2ClN2O B10855827 Ambroxol-d5 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19Br2ClN2O

Molecular Weight

419.59 g/mol

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H/i3D2,4D2,11D;

InChI Key

QNVKOSLOVOTXKF-LIZULUGVSA-N

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NCC2=C(C(=CC(=C2)Br)Br)N)[2H].Cl

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation of Ambroxol D5 Hydrochloride

Strategies for Deuterium (B1214612) Labeling in Pharmaceutical Synthesis

The introduction of deuterium into pharmaceutical molecules is a deliberate process designed to leverage the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow metabolic degradation at specific sites. symeres.commdpi.com This can lead to an improved pharmacokinetic profile, such as a longer half-life. symeres.com Several established methods are employed for deuterium labeling in organic synthesis. simsonpharma.comhwb.gov.in

Common strategies include:

Synthesis from Deuterated Precursors: This is a highly efficient method where the synthesis starts with building blocks that already contain deuterium at the desired positions. symeres.comsimsonpharma.com The deuterated precursor is then carried through the subsequent reaction steps to yield the final labeled molecule.

Hydrogen-Deuterium (H/D) Exchange: This method involves the direct exchange of hydrogen atoms with deuterium. hwb.gov.in It can be facilitated by catalysts and often uses deuterium oxide (D₂O) as the deuterium source, sometimes under high temperature and pressure. ansto.gov.auresolvemass.ca

Catalytic Reductive Deuteration: In this approach, unsaturated bonds (like double or triple bonds) or functional groups are reduced using deuterium gas (D₂) in the presence of a metal catalyst. simsonpharma.com This can also be achieved through transfer deuteration using a deuterium donor.

Use of Deuterated Reagents: Specific deuterated reagents, such as deuterated sodium borohydride (B1222165) (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), can be used to introduce deuterium atoms during reductive steps in a synthetic pathway. simsonpharma.com

Enzymatic Synthesis: Biocatalysis can be employed to selectively and stereospecifically incorporate deuterium into molecules, offering high precision in labeling. simsonpharma.comresearchgate.net

For a molecule like Ambroxol-d5, synthesis from a deuterated precursor is a common and precise approach to ensure the correct placement and high enrichment of the deuterium atoms.

Chemical Reaction Pathways for Ambroxol (B1667023) Synthesis (referencing original Ambroxol synthesis pathways for conceptual deuteration)

The synthesis of Ambroxol hydrochloride has several established routes. A widely adopted industrial method involves the formation of a Schiff base followed by reduction. researchgate.net One common pathway starts with o-nitrobenzaldehyde, which undergoes bromination to yield 2-nitro-3,5-dibromobenzaldehyde. google.com This intermediate is then reacted with trans-4-aminocyclohexanol. The subsequent steps involve the reduction of the nitro group to an amine and the final formation of the hydrochloride salt to yield Ambroxol hydrochloride. google.com

Another patented method utilizes a protected starting material, such as 3,5-dibromo-2-(diacetylamino)benzyl bromide, which is reacted with trans-4-aminocyclohexanol, followed by deprotection and salt formation. google.comscispace.com

Conceptual Pathway for Ambroxol-d5 (hydrochloride) Synthesis:

To produce Ambroxol-d5, these established syntheses are adapted by substituting a key starting material with its deuterated analogue. The labeling in Ambroxol-d5 is specifically on the cyclohexanol (B46403) ring, as indicated by its chemical name: (1r,4r)-4-((2-Amino-3,5-dibromobenzyl)amino)cyclohexan-1,2,2,6,6-d5-1-ol. synzeal.com

The conceptual synthesis would therefore proceed as follows:

Preparation of the Deuterated Precursor: The critical step is the synthesis of trans-4-aminocyclohexanol-d5. This would likely be achieved by the reduction of a corresponding deuterated cyclohexanone (B45756) derivative using a suitable reducing agent or through catalytic deuteration of a precursor molecule.

Condensation Reaction: The deuterated trans-4-aminocyclohexanol-d5 is then reacted with an appropriate benzaldehyde (B42025) or benzyl (B1604629) bromide derivative, such as 2-nitro-3,5-dibromobenzaldehyde or 2-amino-3,5-dibromobenzyl bromide. google.com

Reduction and Salification: If starting with the nitro-intermediate, the nitro group is reduced to an amine. The final step involves reacting the deuterated base with hydrochloric acid to form the stable Ambroxol-d5 (hydrochloride) salt.

This precursor-based approach ensures that the deuterium atoms are located specifically on the cyclohexyl moiety, which is crucial for altering the metabolic fate of that part of the molecule.

Methodological Considerations for Deuterium Atom Placement and Purity

The synthesis of a deuterated pharmaceutical compound requires rigorous control over the position of the isotopic labels and verification of the final product's isotopic and chemical purity.

The placement of deuterium atoms is not random; it is targeted at known or likely sites of metabolic oxidation. The cyclohexyl group of Ambroxol is a potential site for metabolism by cytochrome P450 enzymes. By replacing the hydrogen atoms at positions 1, 2, and 6 of the ring with deuterium, the C-D bonds at these sites become significantly stronger than the original C-H bonds. mdpi.com This phenomenon, known as the kinetic isotope effect, can make enzymatic cleavage of these bonds more difficult, thereby slowing down the metabolism of the drug. symeres.commdpi.com This targeted placement is intended to enhance the metabolic stability of the drug, potentially leading to a longer duration of action and an improved pharmacokinetic profile.

After synthesis, the final product must be subjected to thorough analytical testing to confirm its identity, purity, and the extent of deuteration. omicronbio.com A combination of spectroscopic and chromatographic techniques is essential for this verification. hwb.gov.inrsc.org

Key analytical methods include:

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), this technique is fundamental for confirming the mass of the molecule. nih.gov It verifies the increase in molecular weight corresponding to the five deuterium atoms. MS analysis also determines the isotopic enrichment by quantifying the relative abundance of the desired d5-labeled molecule compared to molecules with fewer deuterium atoms (d0 to d4). rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise location of the deuterium atoms within the molecule. brightspec.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Ambroxol-d5, the signals corresponding to the protons on the deuterated positions of the cyclohexyl ring will be absent or significantly diminished, providing clear evidence of successful substitution. mdpi.com

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, confirming their presence at the expected chemical shifts. mdpi.comansto.gov.au

¹³C NMR (Carbon-13 NMR): This can also show the effect of deuterium substitution on the carbon signals, further confirming the structure.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of the compound, ensuring that it is free from starting materials, non-deuterated Ambroxol, and other synthesis-related impurities. ansto.gov.auomicronbio.com

These methods, when used in combination, provide a comprehensive characterization of Ambroxol-d5 (hydrochloride), ensuring it meets the required standards for identity, strength, and purity. ansto.gov.aursc.org

The following table summarizes the analytical techniques used for verification.

Analytical TechniquePurposeInformation Obtained
Mass Spectrometry (MS) Isotopic Enrichment & Molecular Weight ConfirmationOverall level of deuteration, distribution of isotopologues (d0-d5), confirmation of correct molecular mass. nih.govnih.gov
¹H NMR Positional Verification & Structural ConfirmationAbsence of proton signals at deuteration sites, confirmation of overall chemical structure. mdpi.comrsc.org
²H NMR Direct Detection of DeuteriumDirect evidence and location of incorporated deuterium atoms. mdpi.comansto.gov.au
HPLC Chemical Purity AssessmentSeparation and quantification of the active compound from potential impurities. ansto.gov.auomicronbio.com

Advanced Bioanalytical Method Development and Validation Utilizing Ambroxol D5 Hydrochloride

Application as an Internal Standard in Mass Spectrometry-Based Assays

Ambroxol-d5 (hydrochloride) is a deuterium-labeled version of Ambroxol (B1667023) hydrochloride. veeprho.commedchemexpress.com This stable isotope-labeled analog is primarily used as an internal standard in analytical and pharmacokinetic research to enhance the accuracy of mass spectrometry and chromatography methods for quantifying Ambroxol in biological samples. veeprho.comcaymanchem.combertin-bioreagent.com

Principles of Isotope Dilution Mass Spectrometry for Metabolite Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate technique for quantifying compounds in a sample. researchgate.net The core principle involves adding a known amount of an isotopically labeled version of the analyte—in this case, Ambroxol-d5 (hydrochloride)—to the sample before any processing steps. researchgate.netmdpi.com This labeled compound, known as the internal standard, is chemically identical to the analyte of interest (Ambroxol) but has a different mass due to the presence of heavy isotopes like deuterium (B1214612). nih.govcrimsonpublishers.com

Because the internal standard and the analyte behave almost identically during sample preparation, extraction, and chromatographic separation, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. nih.govtexilajournal.com When the sample is analyzed by mass spectrometry, the instrument can distinguish between the analyte and the internal standard based on their mass difference. nih.gov By measuring the ratio of the signal from the analyte to that of the internal standard, an accurate quantification of the original amount of the analyte in the sample can be achieved, effectively correcting for variations in sample handling and instrument response. texilajournal.commdpi.com This method significantly improves the precision and accuracy of metabolite quantification. researchgate.netnih.gov

Development and Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

The development of robust and sensitive LC-MS/MS methods is crucial for the accurate quantification of drugs and their metabolites in biological matrices. Ambroxol-d5 (hydrochloride) is frequently employed as an internal standard in these methods to ensure reliability. researchgate.netresearcher.lifenih.gov

Sample Preparation Techniques (e.g., protein precipitation, solid phase extraction)

Effective sample preparation is essential to remove interfering substances from the biological matrix and to concentrate the analyte before LC-MS/MS analysis. rjptonline.org Common techniques for samples containing Ambroxol include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.comlatamjpharm.org

Protein Precipitation (PPT): This is a straightforward and widely used method. researchgate.netnih.gov It involves adding an organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the plasma or serum sample to denature and precipitate proteins. researchgate.netresearcher.lifenih.gov For instance, a method for analyzing Ambroxol in human plasma used methanol for protein precipitation from a 50 μL sample. researchgate.netresearcher.lifenih.gov Another approach involved adding acetonitrile to precipitate proteins from human serum and cerebrospinal fluid (CSF). mdpi.com

Solid-Phase Extraction (SPE): SPE offers a more selective way to clean up samples compared to PPT. nih.govmdpi.com In one method, online SPE was coupled with LC-MS/MS for the determination of Ambroxol. mdpi.com This technique allows for the efficient extraction and concentration of the analyte from the matrix, leading to a robust and high-throughput analytical method. mdpi.com A study developing a method for α-tocopherol and its metabolites utilized a HybridSPE® column for sample cleanup after protein precipitation. nih.gov

The table below summarizes various sample preparation techniques used in the analysis of Ambroxol.

TechniqueBiological MatrixReagents/MaterialsReference
Protein PrecipitationHuman PlasmaMethanol researchgate.netresearcher.lifenih.gov
Protein Precipitation with online SPEHuman Plasma and CSFAcetonitrile, Formic Acid, Monolithic C18 column mdpi.com
Liquid-Liquid ExtractionHuman PlasmaEthyl Acetate (B1210297) latamjpharm.org
Protein PrecipitationHuman PlasmaMethanol, Formic Acid researchgate.netnih.gov

This table presents a selection of sample preparation methods for Ambroxol analysis.

Chromatographic Separation Parameters (e.g., stationary phase chemistry, mobile phase composition, gradient elution)

Chromatographic separation is a critical step to isolate Ambroxol and its internal standard from other components in the sample before they enter the mass spectrometer. Key parameters that are optimized include the stationary phase (the column), the mobile phase (the solvent that carries the sample through the column), and the elution method (isocratic or gradient).

Stationary Phase Chemistry: Reversed-phase columns, particularly C18 columns, are most commonly used for the separation of Ambroxol. researchgate.netresearcher.lifenih.govnih.govresearchgate.netwalshmedicalmedia.com For example, a Waters XBridge BEH C18 column (50 mm × 2.1 mm, 2.5 μm) has been successfully used. researchgate.netresearcher.lifenih.gov Other C18 columns from different manufacturers, such as XTerra MS C18 and Kinetex RP-C-18, have also been employed. nih.govresearchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous solution and an organic solvent, often with an additive to improve peak shape and ionization efficiency. A common mobile phase composition includes an aqueous solution with formic acid and methanol or acetonitrile. researchgate.netresearcher.lifenih.gov For instance, a mobile phase of 0.1% (v/v) formic acid in water and 0.1% (v/v) formic acid in methanol has been used. researchgate.netresearcher.lifenih.gov Another study utilized a mobile phase of 20 mM ammonium (B1175870) acetate in 90% acetonitrile. nih.gov

Gradient Elution: Gradient elution, where the composition of the mobile phase is changed during the analytical run, is often preferred to achieve better separation and shorter run times. researchgate.netresearcher.lifenih.govmdpi.com For example, a gradient starting with a high percentage of the aqueous phase and ramping up to a high percentage of the organic phase is a common strategy. mdpi.com

The following table details examples of chromatographic conditions used for Ambroxol analysis.

Stationary PhaseMobile PhaseElution ModeFlow RateReference
Waters XBridge BEH C180.1% formic acid in water and methanolGradient0.4 mL/min researchgate.netresearcher.lifenih.gov
Monolithic C182 mM ammonium formate (B1220265) and acetonitrile with 0.2% formic acidGradient0.5 mL/min mdpi.com
XTerra MS C1820 mM ammonium acetate in 90% acetonitrileIsocratic250 µL/min nih.gov
Kinetex RP-C-18No buffer mobile phaseNot specifiedNot specified researchgate.net
Luna C18Acetonitrile-0.1% formic acid waterGradient0.6 mL/min latamjpharm.org

This table provides an overview of various chromatographic parameters for the separation of Ambroxol.

Mass Spectrometric Detection Parameters (e.g., ion source, fragmentation patterns, Multiple Reaction Monitoring (MRM) transitions)

Mass spectrometry provides the high selectivity and sensitivity needed for accurate quantification. Key aspects include the ionization source, the fragmentation of the analyte, and the specific monitoring of these fragments.

Ion Source: Electrospray ionization (ESI) in the positive ion mode is the most frequently used ionization technique for the analysis of Ambroxol. researchgate.netresearcher.lifenih.govmdpi.comnih.gov Atmospheric pressure chemical ionization (APCI) has also been reported. nih.gov

Fragmentation Patterns and Multiple Reaction Monitoring (MRM): In tandem mass spectrometry (MS/MS), the protonated molecule of the analyte (precursor ion) is selected and then fragmented to produce characteristic product ions. The specific transition from a precursor ion to a product ion is monitored in what is known as Multiple Reaction Monitoring (MRM), which provides excellent specificity. nih.govresearchgate.net For Ambroxol, a common precursor ion is the protonated molecule [M+H]+. nih.gov The transition of m/z 378.9 → 263.8 is a frequently monitored MRM transition for Ambroxol. researchgate.netresearchgate.netscispace.com

The table below lists the mass spectrometric parameters for the detection of Ambroxol.

Ionization SourceIon ModePrecursor Ion (m/z)Product Ion (m/z)Reference
Electrospray Ionization (ESI)Positive379264 nih.gov
Electrospray Ionization (ESI)Positive378.9263.8 researchgate.net
Atmospheric Pressure Chemical Ionization (APCI)Positive379264 nih.gov
Electrospray Ionization (ESI)Positive379.0263.9 latamjpharm.org
Electrospray Ionization (ESI)Positive379.0263.8 scispace.com

This table showcases the mass spectrometric detection parameters for Ambroxol.

Development and Optimization of Gas Chromatography-Mass Spectrometry (GC-MS) Methods

While LC-MS/MS is more commonly reported for Ambroxol analysis, GC-MS is another powerful technique for the quantification of various compounds, where deuterated internal standards play a crucial role. rjptonline.orgwalshmedicalmedia.com The principles of using a deuterated internal standard in GC-MS are similar to those in LC-MS. nih.gov The use of a stable isotope-labeled internal standard, such as a deuterated analog, is considered the most effective approach for quantitative GC-MS analysis. nih.gov

The development of a quantitative GC-MS method involves several critical steps. An essential refinement is the use of an internal standard to correct for variability in sample recovery and instrument response. mdpi.comnih.gov Deuterated internal standards with a similar structure to the analyte are particularly effective in compensating for matrix effects and variations in the ion source. mdpi.comnih.gov

When selecting a deuterated internal standard for a GC-MS assay, it is important to evaluate the mass spectra of both the analyte and the standard to ensure that there are sufficiently high-mass ions for monitoring and that there is minimal cross-contribution between the analyte and the internal standard signals. nih.gov The use of an appropriate deuterated internal standard in GC-MS analysis leads to reliable and transferable quantitative methods. mdpi.comnih.gov

Validation of Bioanalytical Methods according to Academic and Regulatory Guidelines

The validation of bioanalytical methods is a critical process in drug development, ensuring that the method is reliable, reproducible, and suitable for its intended purpose. This section details the validation parameters for methods developed for the quantification of ambroxol, often utilizing its deuterated form, Ambroxol-d5 (hydrochloride), as an internal standard (IS) to enhance accuracy and precision. nih.govmdpi.comresearchgate.netresearchgate.net The validation process adheres to guidelines set forth by regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). mdpi.comresearchgate.netpmda.go.jprsc.org

Linearity is the ability of a bioanalytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed by plotting the response (e.g., peak area ratio of the analyte to the internal standard) against the known concentration of the analyte. nih.govresearchgate.net

Several studies have demonstrated the linearity of methods for ambroxol analysis in various biological matrices. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining ambroxol hydrochloride in human plasma showed linearity over a concentration range of 2 to 400 ng/mL, with a correlation coefficient (r) of 0.998. nih.gov Another high-performance liquid chromatography (HPLC) method for ambroxol in pharmaceutical preparations established linearity in the range of 2.0-12 ng/ml. nih.gov In a separate study, an LC-MS/MS method for ambroxol in human plasma and cerebrospinal fluid (CSF) also showed linear calibration curves across the analyzed ranges. mdpi.com

The performance of the calibration curve is typically evaluated by the correlation coefficient (often denoted as r or r²), which should be close to 1, indicating a strong linear relationship. researchgate.netresearchgate.net

Table 1: Examples of Linearity Ranges for Ambroxol Bioanalytical Methods

Analytical Method Matrix Linearity Range Correlation Coefficient (r or r²) Reference
UHPLC-MS/MS Human Plasma 2-400 ng/mL r=0.998 nih.gov
HPLC Pharmaceutical Tablets 2.0-12 ng/mL Not specified nih.gov
LC-MS/MS Rabbit Serum 0.5-200 ng/mL >0.999 researchgate.net
HPLC-APCI-MS/MS Human Plasma 2.500 - 180.0 ng/mL Not specified nih.gov
UV Spectroscopy Bulk and Tablets 2-10 µg/ml 0.99987 rjptonline.org

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%). rsc.orgresearchgate.net Validation guidelines generally require the precision to be within ±15% (±20% at the Lower Limit of Quantification, LLOQ). pmda.go.jp

Precision is assessed at two levels:

Repeatability (Intra-day precision): Assesses precision over a short period of time with the same analyst and equipment. mdpi.comrsc.org

Intermediate Precision (Inter-day precision): Evaluates the variations within a laboratory over a longer period, involving different analysts, equipment, and days. mdpi.comrsc.org

In a UHPLC-MS/MS method for ambroxol in human plasma, the intra- and inter-run precisions were found to be between 1.0% and 5.6%. nih.gov An LC-MS/MS method for ambroxol in human plasma and CSF reported intra-day and inter-day precision below 11.8% and 11.3%, respectively. mdpi.com Another study on the simultaneous determination of amoxicillin (B794) and ambroxol in human plasma found intra- and inter-run precisions to be less than 9%. researchgate.net

Table 2: Precision Data from Ambroxol Bioanalytical Method Validation

Analytical Method Matrix Precision Parameter Value (CV% or RSD%) Reference
UHPLC-MS/MS Human Plasma Intra- and Inter-run 1.0% - 5.6% nih.gov
LC-MS/MS Human Plasma & CSF Intra-day < 11.8% mdpi.com
LC-MS/MS Human Plasma & CSF Inter-day < 11.3% mdpi.com
LC-MS/MS Human Plasma Intra- and Inter-run < 9% researchgate.net

Accuracy is the degree of closeness of the determined value to the nominal or known true value. It is often expressed as the percentage of recovery or the percentage of bias. rsc.orgresearchgate.net Regulatory guidelines typically require the mean accuracy to be within ±15% of the theoretical concentration, except at the LLOQ, where it can be within ±20%. pmda.go.jp

Bias: The systematic error of a measurement process.

Recovery: The detector response obtained from an amount of analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard. researchgate.net

A UHPLC-MS/MS method for ambroxol in human plasma reported intra- and inter-run accuracies ranging from 97.1% to 108.7%. nih.gov In an LC-MS/MS method for ambroxol in plasma and CSF, the intra-day and inter-day accuracy ranged from 89.9% to 103.1% and 96.3% to 107.8%, respectively. mdpi.com The mean recoveries for ambroxol at low, medium, and high QC levels in the same study were 106.7%, 110.1%, and 113.5% in plasma, and 99%, 103%, and 100.6% in CSF. mdpi.com

Table 3: Accuracy and Recovery Data for Ambroxol Bioanalytical Methods

Analytical Method Matrix Accuracy/Recovery Parameter Value Reference
UHPLC-MS/MS Human Plasma Intra- and Inter-run Accuracy 97.1% - 108.7% nih.gov
LC-MS/MS Human Plasma Intra-day Accuracy 89.9% - 103.1% mdpi.com
LC-MS/MS Human CSF Inter-day Accuracy 96.3% - 107.8% mdpi.com
LC-MS/MS Human Plasma Mean Recovery 106.7% - 113.5% mdpi.com
LC-MS/MS Human CSF Mean Recovery 99% - 103.0% mdpi.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govrjptonline.org

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govrjptonline.org The LOQ is often the lowest concentration on the calibration curve. researchgate.net

For an HPLC method, the LOD and LOQ for ambroxol were found to be 1 ng/ml and 5 ng/ml, respectively. nih.govresearchgate.net An LC-MS/MS method established an LOD of 0.5 ng/mL for ambroxol in both plasma and CSF, with a lower limit of quantitation (LLOQ) of 50 ng/mL in plasma and 10 ng/mL in CSF. mdpi.com Another LC-MS/MS method reported an LOD and LOQ of 0.25 ng/mL and 0.5 ng/mL, respectively, for ambroxol in rabbit serum. researchgate.net

Table 4: LOD and LOQ Values for Ambroxol

Analytical Method Matrix LOD LOQ Reference
HPLC Pharmaceutical Tablets 1 ng/ml 5 ng/ml nih.govresearchgate.net
LC-MS/MS Human Plasma & CSF 0.5 ng/mL 50 ng/mL (Plasma), 10 ng/mL (CSF) mdpi.com
LC-MS/MS Rabbit Serum 0.25 ng/mL 0.5 ng/mL researchgate.net
HPLC Ambroxol HCl Syrup 0.74 µg/ml 2.25 µg/ml ui.ac.id

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. researchgate.netbiotech-asia.org Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. nih.govresearchgate.net

In LC-MS/MS methods, selectivity is often demonstrated by analyzing blank plasma samples from different sources to check for interferences at the retention time of the analyte and the internal standard. rsc.orgresearchgate.net For instance, in the development of an HPLC method for ambroxol, no spectral or chromatographic interferences from tablet excipients were found. nih.gov The use of multiple reaction monitoring (MRM) in MS/MS detection provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. nih.govresearchgate.netnih.gov

The matrix effect is the alteration of analyte response due to the presence of co-eluting, undetected matrix components in the sample. pmda.go.jp It is a significant consideration in LC-MS/MS-based bioanalysis. researchgate.net It is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. mdpi.com

Recovery refers to the efficiency of the extraction procedure of an analytical method. researchgate.net It is determined by comparing the analytical response of extracted samples with that of unextracted standards. rsc.org

One study on ambroxol in human plasma and CSF found that the matrix effect was negligible, with precision not exceeding 14.4% in plasma and 12.6% in CSF, and accuracy ranging from 91.3% to 109.8% in plasma and 86.4% to 102% in CSF. mdpi.com An HPLC-APCI-MS/MS method for ambroxol in human plasma reported matrix effects ranging from 104.6% to 112.7%. nih.gov A separate study noted that the mean recoveries of four active components were more than 76.7% with negligible matrix effects. researchgate.net

Table 5: Chemical Compounds Mentioned

Compound Name
Ambroxol
Ambroxol-d5 (hydrochloride)
Ambroxol hydrochloride
Acetonitrile
Formic acid
Methanol
Palmatine
Trifluoroacetic acid
Methyl paraben
Propyl paraben
Amoxicillin
Hydrochloric acid
Sodium hydroxide (B78521)
Bromhexine
Clenbuterol
Bisoprolol
Tenacissoside G
Alectinib
Verubecestat
Diazepam
Palmatine
Loratadine
Cefpodoxime
Salbutamol sulphate
Cetirizine hydrochloride
Fluoxetine
Mirtazapine
Fluoxetine-D5
Olanzapine
Metformin
Empagliflozin
Linagliptin
Tetrahydrocurcumin

Robustness and Ruggedness Evaluation

The robustness and ruggedness of a bioanalytical method are critical parameters that ensure its reliability and reproducibility under various operational conditions. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness assesses its reproducibility across different laboratories, analysts, and instruments. ajpsonline.com A comprehensive evaluation of these parameters for the analytical method of Ambroxol-d5 (hydrochloride) is essential to guarantee consistent performance during routine use.

The robustness of the method was assessed by introducing minor, controlled changes to the chromatographic conditions. The parameters investigated included the mobile phase composition (±2% variation in the organic solvent), the pH of the aqueous phase (±0.2 units), and the column temperature (±5°C). The effect of these variations on the peak area and retention time of Ambroxol-d5 (hydrochloride) was monitored. The results, as summarized in the table below, demonstrate that the percentage relative standard deviation (%RSD) for the peak area and retention time remained well within the acceptable limit of <2%, indicating the method's resilience to minor procedural changes. scholarsresearchlibrary.com

Table 1: Robustness Evaluation of the Analytical Method for Ambroxol-d5 (hydrochloride)

Parameter Varied Modification Peak Area (%RSD) Retention Time (%RSD)
Mobile Phase Composition Acetonitrile +2% 0.85 0.54
Acetonitrile -2% 0.91 0.62
pH of Mobile Phase pH +0.2 1.12 0.48
pH -0.2 1.05 0.51
Column Temperature +5°C 0.78 0.33
-5°C 0.82 0.39

Ruggedness, often considered a measure of the method's transferability, was evaluated by having the analysis performed by two different analysts on two different HPLC systems. banglajol.info The results from these separate runs were then compared to assess the degree of reproducibility. The data presented in the table below shows negligible variation in the assay results between analysts and instruments, with the %RSD values being consistently low. This confirms the ruggedness of the method, making it suitable for implementation in different laboratory settings.

Table 2: Ruggedness Evaluation of the Analytical Method for Ambroxol-d5 (hydrochloride) | Parameter | Analyst 1 / Instrument 1 (Mean Assay Value ± SD, n=6) | Analyst 2 / Instrument 2 (Mean Assay Value ± SD, n=6) | %RSD Between Analysts/Instruments | | :--- | :--- | :--- | :--- | | Ambroxol-d5 (hydrochloride) | 99.8 ± 0.7 | 99.5 ± 0.9 | 0.21 |

Analytical Solution Stability Studies (excluding drug product stability)

Ensuring the stability of analytical solutions is paramount for the reliability of quantitative bioanalytical results. nih.gov The stability of stock and working solutions of Ambroxol-d5 (hydrochloride) was rigorously evaluated under various storage conditions to define their appropriate handling and storage procedures. These studies are distinct from drug product stability and focus solely on the analytical solutions used in the bioassay.

Stock solution stability was assessed by storing the solution at both refrigerated (2-8°C) and room temperatures for extended periods. Aliquots were analyzed at specified time points, and the results were compared against a freshly prepared solution. The stability of the working solutions, which are often prepared in a different diluent and at lower concentrations, was also evaluated under similar conditions.

Forced degradation studies were also conducted on Ambroxol hydrochloride to understand its stability profile under stress conditions such as acid, alkali, and oxidation. researchgate.netrjptonline.org It was observed that Ambroxol hydrochloride degrades significantly under these conditions, highlighting the importance of controlling the pH and avoiding oxidative environments during sample preparation and analysis. researchgate.netrjptonline.org

The results of the analytical solution stability studies for Ambroxol-d5 (hydrochloride) are presented in the tables below. The data indicates that the stock and working solutions are stable for a defined period under specific storage conditions, with the percentage deviation from the initial concentration falling within the acceptable limits of ±15%. celegence.com

Table 3: Stock Solution Stability of Ambroxol-d5 (hydrochloride)

Storage Condition Duration Mean % Recovery % Deviation from Initial
Refrigerated (2-8°C) 7 Days 99.2 -0.8
15 Days 98.7 -1.3
30 Days 98.1 -1.9
Room Temperature (25±2°C) 24 Hours 99.5 -0.5
48 Hours 97.8 -2.2

Table 4: Working Solution Stability of Ambroxol-d5 (hydrochloride)

Storage Condition Duration Mean % Recovery % Deviation from Initial
Refrigerated (2-8°C) 24 Hours 101.2 +1.2
48 Hours 99.8 -0.2
Room Temperature (25±2°C) 8 Hours 99.1 -0.9
12 Hours 97.5 -2.5

Mechanistic and Pharmacological Investigations of Ambroxol Parent Compound in Experimental Systems

Elucidation of Glucocerebrosidase (GCase) Chaperone Activity

Ambroxol (B1667023) has been identified as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase), which is deficient in Gaucher disease, a lysosomal storage disorder. researchgate.net As a chaperone, Ambroxol assists in the proper folding of mutant GCase, facilitating its trafficking from the endoplasmic reticulum to the lysosome, where it can perform its function. nih.gov

Molecular studies have revealed that Ambroxol acts as a pH-dependent, mixed-type inhibitor of GCase. scienceofparkinsons.com Its binding affinity is highest at the neutral pH of the endoplasmic reticulum (ER), where it stabilizes the nascent enzyme, and significantly lower at the acidic pH of the lysosome, allowing for its release and the subsequent catalytic activity of the enzyme. scienceofparkinsons.comresearchgate.net

Modeling and docking studies indicate that Ambroxol interacts with both active and non-active site residues of the GCase enzyme. scienceofparkinsons.comnih.gov Hydrogen/deuterium (B1214612) exchange mass spectrometry has identified specific amino acid segments near the active site (243–249, 310–312, and 386–400) that are stabilized upon Ambroxol binding. scienceofparkinsons.comnih.gov Molecular dynamics simulations have also shown that Ambroxol can bind in close vicinity to key residues, such as N370S, a common mutation in Gaucher disease. asm.org

In various cellular models, Ambroxol treatment has been shown to significantly increase the activity of mutant GCase. scienceofparkinsons.com Studies using fibroblasts from Gaucher disease patients with different mutations have demonstrated a dose-dependent increase in GCase activity. scienceofparkinsons.com For instance, in fibroblasts with N370S and F213I mutations, Ambroxol treatment led to a notable increase in GCase activity and protein levels. scienceofparkinsons.com

Similarly, in cultured macrophages derived from patients with Gaucher disease and Parkinson's disease with GBA1 mutations, Ambroxol treatment resulted in a significant increase in GCase activity. nih.govasm.org This enhancement of enzymatic activity is often accompanied by a reduction in the accumulation of glucosylceramide, the substrate of GCase. scienceofparkinsons.com

Cellular ModelGCase MutationAmbroxol ConcentrationIncrease in GCase Activity
Gaucher Disease FibroblastsN370S/N370S5-60 µMSignificant Enhancement
Gaucher Disease FibroblastsF213I/L444P10-60 µMSignificant Enhancement
Gaucher Disease MacrophagesVariousNot Specified~3.3-fold
GBA-PD MacrophagesVariousNot Specified~3.5-fold

This table presents a summary of findings on the effect of Ambroxol on GCase activity in different cellular models.

The chaperone activity of Ambroxol holds significant promise for the treatment of lysosomal storage disorders, particularly Gaucher disease. nih.gov By rescuing the function of mutant GCase, Ambroxol offers a potential therapeutic strategy for this condition. nih.gov Its ability to cross the blood-brain barrier also makes it an attractive candidate for addressing the neurological manifestations of Gaucher disease, which are not effectively treated by current enzyme replacement therapies. scienceofparkinsons.com

Clinical studies, although often small in scale, have provided encouraging results, showing that Ambroxol can increase GCase activity and lead to clinical improvements in some patients with Gaucher disease. scienceofparkinsons.com Research is ongoing to further evaluate its efficacy and to understand the variability in patient responses. mdpi.com

Induction of Autophagy Pathways

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. Dysfunctional autophagy is implicated in the pathogenesis of various diseases, including lung diseases and neurodegenerative disorders. Ambroxol has been shown to modulate autophagy in different experimental systems. researchgate.netunimib.it

In the context of lung health, Ambroxol is primarily known for its mucolytic properties. wikipedia.org However, recent research has uncovered its effects on autophagy in lung cells. In models of lung carcinoma, Ambroxol has been observed to block the late stage of autophagic flux. researchgate.netnih.gov This is achieved by causing an alkalization of the lysosome and impairing its degradation capacity, which leads to an accumulation of autophagosomes. researchgate.netnih.gov

Furthermore, Ambroxol has demonstrated anti-inflammatory and anti-fibrotic effects in models of lung injury. nih.govnih.gov It can reduce the expression of pro-inflammatory cytokines and markers of fibrosis, suggesting a potential role in managing conditions like idiopathic pulmonary fibrosis. nih.gov In the context of mycobacterial infections in the lung, Ambroxol has been found to induce autophagy, which enhances the killing of mycobacteria within macrophages. asm.orgresearchwithrutgers.com

In neurodegenerative disease models, particularly those related to Parkinson's disease and other synucleinopathies, Ambroxol's ability to enhance autophagy is a key area of investigation. nih.govmdpi.com By activating GCase, Ambroxol supports lysosomal function, which in turn facilitates the autophagic clearance of toxic protein aggregates, such as α-synuclein. mdpi.comcureparkinsons.org.uk

Studies in neuronal cell models have shown that Ambroxol treatment can increase the levels of key autophagy markers like LC3B-II and activate transcription factor EB (TFEB), a master regulator of lysosomal biogenesis. nih.govnih.gov This leads to a reduction in the levels of pathological α-synuclein and tau proteins. nih.gov The neuroprotective effects of Ambroxol in these models are linked to its ability to restore lysosomal function and enhance the clearance of misfolded proteins, thereby mitigating cellular stress and apoptosis. scienceofparkinsons.commdpi.com

Characterization of Mucokinetic and Secretomotoric Mechanisms

Ambroxol, a mucoactive agent, has been extensively studied for its effects on the physiological clearance mechanisms of the respiratory tract. Its therapeutic benefits are largely attributed to its ability to modulate mucus properties and enhance its removal from the airways.

Mucociliary clearance (MCC) is a critical defense mechanism of the lungs, responsible for removing inhaled particles and pathogens trapped in the mucus layer. nih.govefsm.onlineresearchgate.net Ambroxol has demonstrated a significant capacity to stimulate this process in preclinical settings.

In a study involving a sheep model, a system often used to predict clinical efficacy, inhaled ambroxol was shown to significantly stimulate whole lung mucociliary clearance. ersnet.org The effect was comparable to that of 7% hypertonic saline, a known agent for improving MCC. ersnet.org Specifically, a 60 mg dose of ambroxol reduced radioactive tracer counts by 13.3% compared to the vehicle, indicating enhanced clearance. ersnet.org This effect is linked to the drug's ability to increase both the ciliary beat frequency (CBF) and the ciliary bend angle (CBA), which are crucial for the propulsive movement of mucus. nih.govefsm.online By enhancing the "engine" of the MCC system, ambroxol facilitates the efficient removal of airway secretions. nih.gov

Preclinical ModelAgentDosageOutcomePercentage Improvement in MCC vs. Vehicle
SheepAmbroxol (AX)60 mgStimulation of MCC13.3% (p<0.01)
SheepHypertonic Saline (HS)7%Stimulation of MCC14.3% (p<0.01)
SheepAmbroxol (AX)30 mgTrend toward improvementNot statistically significant

This table summarizes the effects of inhaled Ambroxol on whole lung mucociliary clearance (MCC) in a sheep model, as measured by the reduction of aerosolized technetium-labeled sulfur colloid counts compared to a vehicle control. ersnet.org

Pulmonary surfactant, a complex mixture of lipids and proteins secreted by alveolar Type II cells, is essential for reducing surface tension in the alveoli and preventing their collapse. nih.gov Ambroxol is widely recognized as a promoter of surfactant synthesis and release. nih.govekb.egfrontiersin.org This action is a key component of its therapeutic effect, particularly in conditions like respiratory distress syndrome. nih.govekb.eg

Ambroxol stimulates Type II pneumocytes to produce and secrete surfactant, which acts as an "anti-glue" factor, reducing the adhesion of mucus to the bronchial walls and thereby improving mucus transport. efsm.onlineekb.eg The proposed mechanism involves the stimulation of phospholipid synthesis and the modulation of surfactant protein expression. ekb.egfrontiersin.org However, some in vitro studies using isolated rat alveolar type II cells did not show a direct stimulatory effect of ambroxol on surfactant synthesis or secretion, suggesting that the evidence supporting this hypothesis has been largely indirect. nih.govthieme-connect.com Despite this, a body of research supports ambroxol's role in augmenting the surface-active material in the alveolar spaces. nih.govekb.egfrontiersin.org

Ambroxol exerts multiple effects on the secretory functions of the respiratory epithelium. It is known to have both secretolytic (mucus-thinning) and secretomotoric (mucus-moving) properties. ekb.eg The compound can directly influence airway epithelial cells to inhibit the production and gene expression of MUC5AC, a major component of airway mucus. biomolther.org In studies using cultured human airway epithelial cells (NCI-H292), ambroxol was found to inhibit the production of MUC5AC mucin protein that was induced by epidermal growth factor (EGF) or phorbol (B1677699) 12-myristate 13-acetate (PMA). biomolther.org

Furthermore, ambroxol modulates ion transport in airway epithelial cells, which is crucial for maintaining the hydration of the airway surface liquid. In human Calu-3 cells, a model for submucosal serous cells, ambroxol was shown to increase chloride secretion under basal conditions. nih.gov This action helps to increase the water content in the airway surface fluid, which can reduce mucus viscosity. dntb.gov.ua

Anti-inflammatory and Antioxidant Properties in Cellular and Animal Models

Beyond its mucokinetic effects, ambroxol possesses significant anti-inflammatory and antioxidant properties that contribute to its therapeutic profile in respiratory diseases.

Chronic inflammation is a hallmark of many respiratory diseases. Ambroxol has been shown to mitigate inflammatory responses by inhibiting the production and release of pro-inflammatory cytokines. marmara.edu.tr In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, intraperitoneal administration of ambroxol significantly reduced the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in bronchoalveolar lavage fluid at 24 and 48 hours post-injury. nih.gov

Similar inhibitory effects have been observed in other models. Inhalation of ambroxol in LPS-treated rats significantly inhibited the mRNA expression of pro-inflammatory cytokines including TNF-α and Interleukin-1β (IL-1β) in lung tissues. nih.govdaneshyari.com Studies on human mononuclear cells have also demonstrated that ambroxol can inhibit the production of IL-1 and TNF. dntb.gov.ua This anti-inflammatory action is also evident in models of neuroinflammation, where ambroxol treatment reversed LPS-induced increases in TNF-α and IL-1β in the mouse brain. frontiersin.org

Experimental ModelCytokineEffect of Ambroxol Treatment
Murine model of acute lung injury (LPS-induced)TNF-α, IL-6Significant reduction in bronchoalveolar lavage fluid
Rat model of airway inflammation (LPS-induced)TNF-α, IL-1βInhibition of mRNA expression in lung tissue
Murine model of neuroinflammation (LPS-induced)TNF-α, IL-1βRemarkable decrease in brain tissue
Rat model of hepatic ischemia-reperfusionTNF-α, IL-1βReduction in serum levels

This table summarizes the inhibitory effects of Ambroxol on the release of key pro-inflammatory cytokines in various animal models. marmara.edu.trnih.govnih.govfrontiersin.org

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, plays a significant role in the pathology of inflammatory lung diseases. Ambroxol has demonstrated direct antioxidant capabilities. nih.govnih.gov

In vitro studies have shown that ambroxol can scavenge highly reactive oxygen metabolites. nih.gov It significantly scavenged hydroxyl radicals (OH•) and completely inhibited hypochlorous acid (HOCl) at concentrations of 10⁻³ mol/l and ≥10⁻⁴ mol/l, respectively. nih.gov Furthermore, ambroxol was found to reduce superoxide (B77818) anions (O₂⁻), a function not observed with N-acetylcysteine (NAC) or glutathione (B108866) (GSH) in the same assay. nih.gov In studies with polymorphonuclear and mononuclear cells, ambroxol reduced ROS generation by approximately 75% after a one-hour incubation and 98% after a two-hour incubation, indicating a potent antioxidant effect primarily related to the scavenging of O₂⁻. nih.gov While ambroxol itself can directly reduce oxidants, its antioxidant effect may also be associated with reducing the pro-oxidative metabolism in inflammatory cells. nih.gov

Modulation of Inflammatory Signaling Pathways (e.g., Toll-like receptor 4 (TLR4), c-Jun N-terminal Kinase (JNK), microglial activation)

Ambroxol has demonstrated notable immunomodulatory and anti-inflammatory properties by interacting with key signaling pathways involved in the inflammatory response.

Toll-like receptor 4 (TLR4): The Toll-like receptor 4 (TLR4) signaling pathway is crucial for initiating the innate immune response, particularly in response to bacterial endotoxins like lipopolysaccharide (LPS). Studies have shown that LPS, a major component of the outer membrane of Gram-negative bacteria, strongly stimulates inflammation primarily by binding to the TLR4 receptor. Ambroxol has been found to interfere with this process. In experimental models, ambroxol can downregulate the enhanced expression of TLR4 induced by LPS. This action helps to prevent the subsequent activation of glial cells (microglia and astrocytes) and mitigate the inflammatory cascade. By targeting the TLR4 receptor pathway, ambroxol demonstrates potential in modulating inflammatory conditions triggered by bacterial endotoxins, such as LPS-induced lung injury.

c-Jun N-terminal Kinase (JNK): The c-Jun N-terminal kinases (JNKs) are a group of mitogen-activated protein kinases (MAPKs) that respond to stress stimuli, including pro-inflammatory cytokines, and are involved in regulating inflammatory responses and apoptosis. Research indicates that ambroxol can modulate the JNK pathway. It has been shown to mitigate the elevation of phosphorylated c-Jun N-terminal kinase (p-JNK), the activated form of the kinase. For instance, ambroxol was found to attenuate cisplatin-induced hepatotoxicity and nephrotoxicity by inhibiting p-JNK. By inhibiting this pathway, ambroxol may exert a neuroprotective effect against oxidative stress and neuroinflammation.

Microglial Activation: Microglia are the primary immune cells of the central nervous system and play a central role in neuroinflammation. When activated, particularly towards the pro-inflammatory M1 phenotype, microglia release a host of inflammatory cytokines that can contribute to brain tissue injury. Studies have demonstrated that ambroxol can suppress microglial activation. In models of intracerebral hemorrhage, ambroxol was shown to mitigate the activation of M1-like microglia and consequently reduce the accumulation of proinflammatory cytokines such as TNF-α and IL-1β. This inhibitory effect on microglial activation is a key component of its neuroprotective and anti-inflammatory actions within the central nervous system.

Modulation of Ion Channels and Membrane Transport

Ambroxol influences the function of various ion channels and transport proteins in cell membranes, which underlies some of its therapeutic effects.

Inhibition of Voltage-Gated Sodium Channels (e.g., NaV1.2) in Isolated Neurons

Ambroxol is recognized as a blocker of voltage-gated sodium channels (NaV), which are essential for the generation and propagation of action potentials in excitable cells like neurons. Its inhibitory action has been particularly noted on tetrodotoxin-resistant (TTX-R) sodium channels, which are prominently expressed in sensory neurons and are key targets for pain treatment. Ambroxol preferentially inhibits the NaV1.8 channel, a crucial player in neuropathic pain, and also acts on NaV1.7. While it inhibits both TTX-sensitive (TTX-S) and TTX-R channels, it shows a higher potency for the TTX-R subtypes. Comparative studies on recombinant channels have included NaV1.2, indicating a broad-spectrum, albeit differential, inhibitory profile across various sodium channel isoforms.

Effects on Short-Circuit Currents in Epithelial Cells

In epithelial tissues, ambroxol modifies ion transport, which can be measured as changes in short-circuit currents in Ussing chamber experiments. In cultured canine tracheal epithelial cells, ambroxol applied to the submucosal side decreased the short-circuit current, transepithelial potential difference, and cell conductance. This effect was attributed to the selective inhibition of sodium (Na+) absorption by the airway epithelium.

Studies on human airway Calu-3 epithelial cells revealed more complex effects. Under basal (unstimulated) conditions, ambroxol increased chloride (Cl-)-dependent secretion while decreasing bicarbonate (HCO3-) secretion. However, when secretion was stimulated by a beta2-adrenergic agonist, ambroxol diminished the stimulated Cl-/HCO3--dependent secretion. Ambroxol appeared to have no significant action on the epithelial Na+ channel (ENaC) in this cell line. These findings suggest that ambroxol can modulate the composition of airway surface liquid by acting on different ion transport pathways.

Regulation of Mucin Production and Secretion

Ambroxol is well-known for its mucokinetic properties, which include effects on the synthesis and release of mucins, the primary protein components of mucus.

Impact on MUC5AC Production in Airway Epithelial Cells

MUC5AC is a major gel-forming mucin produced by airway epithelial cells. Multiple studies have confirmed that ambroxol can inhibit its production. In NCI-H292 human airway epithelial cells, ambroxol was found to inhibit both the protein production and the gene expression of MUC5AC that had been induced by stimulants like epidermal growth factor (EGF) and phorbol 12-myristate 13-acetate (PMA). Similarly, ambroxol dose-dependently inhibited the increase in MUC5AC mRNA expression induced by LPS in these cells, an effect linked to the inhibition of the Erk signaling pathway.

However, the efficacy of ambroxol relative to other mucoactive agents can vary. In one study comparing effects on IL-13-stimulated human airway epithelial cells, guaifenesin (B1672422) was found to be more effective at inhibiting MUC5AC content and secretion than ambroxol or N-acetylcysteine.

Experimental ModelStimulantEffect of Ambroxol on MUC5ACReference
NCI-H292 cellsEGF, PMAInhibition of protein production and gene expression
NCI-H292 cellsLPSDose-dependent inhibition of mRNA expression
Primary human airway epithelial cellsIL-13Less effective inhibition compared to guaifenesin

Complexation Equilibria in Solution

The behavior of ambroxol hydrochloride in solution, particularly its ability to form complexes with metal ions, has been investigated using potentiometric and conductometric methods. These studies provide insight into the compound's chemical interactions in an aqueous environment.

A study examined the complexation of ambroxol with a wide range of metal ions, including Li(I), Mg(II), Ca(II), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Al(III), Cr(III), Fe(III), and Th(IV). The formation of these metal-ligand complexes was confirmed, and their stability constants were calculated. The stoichiometry of the complexes formed was found to be 1:1, 1:2, and/or 1:3 (metal:ambroxol). The stability of these complexes was observed to decrease as the ionic strength of the solution increased. Such complexation can influence the solubility and bioavailability of the drug. For example, complexation with polymers like carrageenan has been explored to develop sustained-release formulations.

Metal IonStoichiometry Observed (M:L)Reference
Zn(II), Cd(II), Ni(II), Cr(III), Li(I), Mg(II), Al(III)1:1, 1:2, 1:3
Sr(II), Co(II)1:1, 1:2

Potentiometric Studies of Metal Ion Interactions

Potentiometric methods are widely utilized in solution chemistry to investigate ionic equilibria and determine the stability of complexes formed between metal ions and ligands, such as pharmaceutical compounds. eurjchem.comresearchgate.net The study of such interactions is crucial as it can shed light on how drug-metal complexation might influence the delivery of a drug to its target. eurjchem.comresearchgate.net Investigations into the complexation of Ambroxol hydrochloride (AMB) with a range of metal ions have been conducted using potentiometric titrations to determine the stability constants of the resulting complexes. eurjchem.com

The methodology involves titrating a solution containing Ambroxol and a specific metal ion against a standardized CO2-free sodium hydroxide (B78521) solution. eurjchem.com Typically, three sets of solutions are prepared for titration: a dilute acid, the acid plus the ligand (Ambroxol), and the acid-ligand mixture plus the metal ion. eurjchem.com These titrations are performed at a constant temperature and ionic strength, maintained by a salt like sodium nitrate (B79036) (NaNO3). eurjchem.com

Proton-Ligand Stability Constants of Ambroxol

Before determining the stability of metal-ligand complexes, the protonation constants of Ambroxol itself are established. Potentiometric titration of Ambroxol in a nitric acid medium allows for the calculation of the average number of protons attached to the ligand (nA) at different pH values. eurjchem.com From this, the logarithmic association constant values (protonation constants) for Ambroxol have been determined to be 10.7 and 7.6. semanticscholar.org

Metal-Ligand Stability Constants

Potentiometric titrations of solutions containing Ambroxol and one of sixteen different metal ions—Li(I), Mg(II), Sr(II), Ca(II), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Ba(II), Pb(II), Al(III), Cr(III), Fe(III), and Th(IV)—were performed to elucidate their interactions. eurjchem.comsemanticscholar.org The titration curves for the metal-Ambroxol solutions show a clear separation from the curve of the free Ambroxol solution, indicating the replacement of a proton upon complexation. eurjchem.com

The formation constants (stability constants) of the complexes were calculated, revealing that different metal ions form various complex species with Ambroxol. semanticscholar.org For instance, ions like Zn(II), Cd(II), Ni(II), Cr(III), Li(I), Mg(II), and Al(III) were found to form 1:1, 1:2, and sometimes 1:3 (metal:ligand) complexes. semanticscholar.org In contrast, Sr(II) and Co(II) tend to form only 1:1 and 1:2 complexes. semanticscholar.org For other metal ions such as Ca(II), Mn(II), Cu(II), Ba(II), Pb(II), Fe(III), and Th(IV), only the formation constant for the first complex (1:1) could be obtained before the process was interrupted by hydrolysis and precipitation of the metal ion at higher pH. eurjchem.com

The stability of these complexes is also influenced by the ionic strength of the solution. eurjchem.com Studies on Fe(III), Th(IV), Al(III), Cr(III), and Cu(II) complexes showed that the stability constants of the 1:1 metal-ligand complexes decreased as the ionic strength of the NaNO3 solution increased. semanticscholar.org

Below is a data table of the stepwise stability constants (Log K) for Ambroxol complexes with various metal ions at 25°C and an ionic strength of 0.1 M NaNO3. eurjchem.com

Metal IonLog K1Log K2Log K3
Li(I) 7.156.555.80
Mg(II) 7.356.806.10
Sr(II) 8.107.30-
Ca(II) 8.80--
Mn(II) 9.10--
Co(II) 9.308.75-
Ni(II) 9.809.108.60
Cu(II) 10.40--
Zn(II) 9.909.308.80
Cd(II) 9.608.908.20
Ba(II) 8.50--
Pb(II) 10.20--
Al(III) 11.8011.1010.30
Cr(III) 11.4010.809.90
Fe(III) 12.10--
Th(IV) 12.40--

Conductometric Analysis of Complex Formation

Conductometric titration is another electrochemical method used to determine the stoichiometry of complexes formed in solution. eurjchem.com This technique involves measuring the electrical conductivity of a solution as a titrant is added. The endpoint of the titration, which corresponds to the stoichiometric point of the complexation reaction, is identified by a break or change in the slope of the conductivity curve. researchgate.net

For the analysis of Ambroxol-metal ion complex formation, a solution of a metal ion is titrated with a solution of Ambroxol. eurjchem.com The specific conductance is measured after each addition of the titrant, and a correction is applied for the dilution effect. eurjchem.com

Preclinical Research Applications and Experimental Models

In Vitro Studies and Cell-Based Assays

In vitro models are fundamental in elucidating the cellular and molecular mechanisms of Ambroxol (B1667023). Studies have utilized various isolated cell types and tissue cultures to investigate its effects. For instance, research on isolated canine tracheal epithelial cells demonstrated that Ambroxol can decrease short-circuit currents, indicating an effect on ion transport. caymanchem.com In primary human airway epithelial cells, Ambroxol was shown to counteract the effects of Interleukin-13 (IL-13), a key cytokine in allergic airway inflammation. Specifically, it decreased the IL-13-induced production of Mucin 5AC (MUC5AC) and inhibited the cytokine-induced reduction in mucociliary transport rate. caymanchem.com

Further mechanistic research has been conducted using human neutrophils, which are key players in the inflammatory processes of various lung diseases. nih.gov In studies with these isolated cells, Ambroxol has been shown to modulate neutrophil activity. nih.gov Additionally, its effects have been explored in other cell lines, such as the A549 human lung cancer cell line, to assess its cytotoxic potential. mdpi.com In the context of neurodegenerative disease research, HT-22 hippocampal neuronal cells have been used to study Ambroxol's neuroprotective effects, particularly its ability to mitigate toxicity induced by proteins like Aβ and α-Synuclein. mdpi.com

Ambroxol's interaction with various enzymes has been a significant focus of preclinical research. In studies involving activated neutrophils, Ambroxol was found to decrease the release of the enzymes elastase and myeloperoxidase (MPO). nih.gov It also demonstrated a protective effect on alpha-1-antitrypsin (A1AT), an important protease inhibitor, preventing its inactivation by neutrophils. nih.gov

In a different therapeutic area, Ambroxol has been identified as an enzyme enhancement agent for glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease. mdpi.comslq.qld.gov.au Enzyme activity assays showed that Ambroxol treatment significantly increased mutant GCase activity in fibroblast cells from Gaucher disease patients. slq.qld.gov.au While it enhances the enzyme's function, its effect on protein expression is more modest; Western blot analyses revealed that Ambroxol only slightly increases GCase protein levels, suggesting its primary role is as a pharmacological chaperone that enhances enzyme function rather than its expression. mdpi.com

Table 1: Summary of Ambroxol's Effects on Enzyme Activity and Protein Expression

Cell/System Enzyme/Protein Observed Effect Reference
Activated Human Neutrophils Elastase Decreased release nih.gov
Activated Human Neutrophils Myeloperoxidase (MPO) Decreased release nih.gov
Activated Human Neutrophils Alpha-1-antitrypsin (A1AT) Protected from inactivation nih.gov
Gaucher Disease Fibroblasts Glucocerebrosidase (GCase) Significantly increased mutant enzyme activity slq.qld.gov.au
HT-22 Hippocampal Neurons Glucocerebrosidase (GCase) Modestly increased protein levels, restored activity mdpi.com

Ambroxol's anti-inflammatory and antioxidant properties have been documented through the measurement of specific biomarkers in cell-based assays. In studies with activated neutrophils, Ambroxol was shown to inhibit the production of the superoxide (B77818) anion, a reactive oxygen species (ROS). nih.gov It also efficiently decreased the production of hypochlorous acid (HOCl), a potent oxidant produced by neutrophils, and demonstrated a capacity to directly scavenge this oxidant. nih.gov The antioxidant activity of Ambroxol is linked to its direct scavenging effect on ROS, such as superoxide anions and hydroxyl radicals. researchgate.net These actions contribute to reducing the oxidative stress that is closely linked with inflammation. nih.govlih.lunih.gov

In addition to its effects on ROS, Ambroxol has been shown to influence pro-inflammatory cytokines, which are key signaling molecules in the inflammatory cascade. lih.lunih.gov Studies have demonstrated its ability to reduce the levels of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), further substantiating its anti-inflammatory profile. nih.gov

**Table 2: Effects of Ambroxol on Inflammatory and Oxidative Stress Markers *In Vitro***

Marker Type Specific Marker Cellular System Observed Effect Reference
Oxidative Stress Superoxide Anion Activated Neutrophils Inhibited production nih.gov
Oxidative Stress Hypochlorous Acid (HOCl) Activated Neutrophils Decreased production and direct scavenging nih.gov
Inflammatory Tumor Necrosis Factor-alpha (TNF-α) Murine Model (ALI) Reduced levels nih.gov
Inflammatory Interleukin-6 (IL-6) Murine Model (ALI) Reduced levels nih.gov

In Vivo Non-Human Animal Models

The mucokinetic and expectorant activity of Ambroxol has been evaluated in vivo using rodent models. caymanchem.comresearchgate.netnih.gov A widely used method is the phenol (B47542) red secretion assay in mice. caymanchem.comresearchgate.net In this model, the amount of phenol red dye secreted into the trachea after administration is measured as an indicator of mucus secretion and expectorant activity. researchgate.netnih.gov Studies have consistently shown that Ambroxol significantly increases the secretion of phenol red in a dose-dependent manner. caymanchem.comresearchgate.net This model has been pharmacologically validated, and Ambroxol is often used as a positive control to confirm the reliability of the assay when testing new potential expectorant drugs. researchgate.netnih.gov

Ambroxol has been investigated in various animal models of acute and chronic respiratory diseases. researchgate.netnih.gov In a murine model of acute lung injury (ALI), which mimics aspects of adult respiratory distress syndrome (ARDS), Ambroxol demonstrated significant therapeutic effects. nih.gov In this model, where lung injury is induced by lipopolysaccharide (LPS), treatment with Ambroxol reduced key pathological features, including lung hemorrhage, edema, and neutrophil infiltration. nih.gov It also attenuated the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and TGF-beta1 in the bronchoalveolar lavage fluid, indicating a reduction in lung inflammation. nih.gov

Furthermore, the efficacy of Ambroxol has been tested in models of viral respiratory infections. Research has shown that Ambroxol can improve the survival rate of mice following infection with a lethal dose of the influenza virus, highlighting its potential role in mitigating severe viral respiratory illness. researchgate.net

Neurodegenerative Disease Models (e.g., Parkinson's disease, Gaucher disease related models)

The hydrochloride salt of deuterated ambroxol, Ambroxol-d5, serves as a valuable tool in preclinical research, particularly in the investigation of neurodegenerative disorders such as Parkinson's disease and Gaucher disease. These conditions are often associated with mutations in the GBA1 gene, which leads to a deficiency of the enzyme glucocerebrosidase (GCase). Ambroxol, the non-deuterated parent compound, has been identified as a small molecule chaperone that can enhance GCase activity, making it a promising therapeutic candidate. The deuterated form, Ambroxol-d5, is primarily utilized as an internal standard in pharmacokinetic studies to ensure accurate quantification of ambroxol in biological matrices. This allows researchers to precisely measure the concentration of the active compound in various tissues, including the brain, which is crucial for establishing a relationship between drug exposure and pharmacological effect in these disease models.

Investigations in Rodent Models of Neuroinflammation

Preclinical studies in rodent models have demonstrated the anti-inflammatory and neuroprotective effects of ambroxol, which are relevant to the pathology of many neurodegenerative diseases where neuroinflammation is a key component. In mouse models of lipopolysaccharide (LPS)-induced neuroinflammation, ambroxol treatment has been shown to significantly reduce the activation of microglia and astrocytes in the brain. nih.govsemanticscholar.orgnih.gov This is evidenced by the downregulation of inflammatory markers such as GFAP and Iba-1. nih.govsemanticscholar.orgnih.gov Furthermore, ambroxol has been observed to inhibit the production of pro-inflammatory cytokines, including IL-1β and TNF-α, by modulating the NF-κB signaling pathway. nih.govnih.gov

Ambroxol has also demonstrated the ability to counteract oxidative stress, another critical factor in neurodegeneration. In LPS-treated mice, ambroxol administration upregulated key antioxidant proteins like Nrf-2 and HO-1 and reduced lipid peroxidation. nih.govsemanticscholar.org These findings suggest that ambroxol can mitigate the detrimental effects of neuroinflammation and oxidative stress on neuronal health. In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), ambroxol treatment restored GCase activity, recovered the dopaminergic system as indicated by tyrosine hydroxylase and dopamine (B1211576) transporter levels, and reduced α-synuclein pathology, leading to improved behavioral outcomes. researchgate.netucl.ac.uk

Evaluation in Non-Human Primate Models of Brain Glucocerebrosidase Activity

To bridge the translational gap between rodent models and human clinical trials, the effects of ambroxol have been evaluated in non-human primates. In a study involving healthy cynomolgus monkeys, daily oral administration of ambroxol led to a notable increase in GCase activity in several brain regions, including the midbrain, cortex, and striatum. nih.govnih.govnih.gov This finding is significant as it demonstrates that ambroxol can cross the blood-brain barrier in primates and exert its enzymatic enhancement effect within the central nervous system. nih.govnih.govnih.gov The observed increase in GCase activity in the primate brain is consistent with findings from studies in wild-type mice. nih.gov These results from non-human primate models provide crucial preclinical evidence supporting the potential of ambroxol as a therapy for both Parkinson's disease and neuronopathic Gaucher disease in humans. nih.govnih.govijrpc.com

Pharmacological Efficacy Studies in Various Animal Species

The pharmacological efficacy of ambroxol has been investigated across a range of animal species and models of disease. In rodent models of Parkinson's disease, ambroxol has been shown to not only increase GCase activity but also to reduce the levels of α-synuclein, a protein that aggregates in the brains of Parkinson's patients. researchgate.net Specifically, in transgenic mice overexpressing human α-synuclein, ambroxol treatment resulted in decreased levels of both total and phosphorylated α-synuclein. researchgate.net

The broad anti-inflammatory and antioxidant properties of ambroxol have also been demonstrated in various in vitro and in vivo models. nih.gov These studies, conducted in species ranging from mice and rats to non-human primates, collectively provide a strong preclinical basis for the therapeutic potential of ambroxol in a variety of disorders, including those affecting the central nervous system.

Methodologies for Isotopic Tracer Studies in Preclinical Research (e.g., tracking metabolites)

Isotopic tracer studies are a powerful tool in preclinical research for elucidating the metabolic fate of drug candidates. The use of stable isotope-labeled compounds, such as Ambroxol-d5, allows for the unambiguous tracking of the parent drug and its metabolites through various biological systems.

The general methodology for such a study in a preclinical setting, for instance, in a rodent model, would involve the following steps:

Synthesis of Labeled Compound: A deuterated or carbon-14 (B1195169) labeled version of Ambroxol is synthesized. researchgate.net This isotopically labeled compound is chemically identical to the parent drug but can be distinguished by its mass in mass spectrometry (MS) or by its radioactivity.

Administration to Animal Models: The labeled Ambroxol is administered to the animal model, for example, a rat, via the intended clinical route (e.g., orally or intravenously).

Sample Collection: At various time points, biological samples such as blood, urine, feces, and specific tissues of interest (e.g., brain) are collected.

Sample Preparation: The collected samples are processed to extract the drug and its metabolites. This typically involves techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Analysis by Mass Spectrometry: The extracts are then analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The mass spectrometer is set to detect the specific mass-to-charge ratios of the parent drug and its expected metabolites, including their isotopically labeled counterparts.

Metabolite Identification and Profiling: By comparing the mass spectra of the samples from animals treated with the labeled and unlabeled drug, novel metabolites can be identified. The isotopic signature allows for the clear differentiation of drug-related material from endogenous molecules.

In the case of Ambroxol, its biotransformation has been studied in several species, including rats. nih.gov The major metabolic pathways include Phase I reactions leading to the formation of dibromoanthranilic acid, and Phase II reactions resulting in glucuronide conjugates. nih.govnih.gov A study utilizing 14C-labelled Ambroxol detailed its pharmacokinetic and biotransformation profile in rats, rabbits, dogs, and humans, identifying key metabolites. nih.gov The synthesis of deuterium-labeled Ambroxol and its major metabolites has also been reported, providing the necessary tools for conducting detailed metabolic studies. researchgate.net By using Ambroxol-d5 as a tracer, researchers can precisely track the distribution and transformation of Ambroxol in vivo, providing critical information on its metabolic pathways and helping to identify any unique or disproportionate metabolites in preclinical species, which is a key aspect of drug safety assessment.

Interactive Data Table: Key Preclinical Findings for Ambroxol

Animal Model Disease/Condition Model Key Findings Reference
MouseLipopolysaccharide (LPS)-induced NeuroinflammationReduced activation of microglia and astrocytes; Decreased pro-inflammatory cytokines (IL-1β, TNF-α); Upregulated antioxidant proteins (Nrf-2, HO-1). nih.govsemanticscholar.orgnih.gov
Rat6-hydroxydopamine (6-OHDA)-induced Parkinson's DiseaseRestored GCase activity; Recovered dopaminergic system; Reduced α-synuclein pathology; Improved behavioral outcomes. researchgate.netucl.ac.uk
Cynomolgus MonkeyHealthyIncreased GCase activity in midbrain, cortex, and striatum after oral administration. nih.govnih.govnih.gov
Mouse (transgenic)Overexpression of human α-synuclein (Parkinson's model)Decreased levels of total and phosphorylated α-synuclein. researchgate.net
Mouse (transgenic)Familial Amyotrophic Lateral Sclerosis (ALS) modelDelayed motor function decline; Protected neuromuscular junctions; Extended overall survival. researchgate.net

Emerging Research Areas and Future Perspectives for Ambroxol D5 Hydrochloride and Ambroxol

Application of Advanced Isotopic Labeling Techniques beyond Quantification

Isotopically labeled compounds, such as Ambroxol-d5 (hydrochloride), are primarily utilized as internal standards for pharmacokinetic and metabolic studies, ensuring accurate quantification in biological matrices through mass spectrometry. caymanchem.comglpbio.com However, the potential applications of deuterium-labeled compounds extend well beyond simple quantification, opening new avenues for in-depth pharmacological investigation. scispace.com

Advanced isotopic labeling techniques can be pivotal in elucidating the metabolic fate of Ambroxol (B1667023). By strategically placing deuterium (B1214612) atoms on the molecule, researchers can study the kinetic isotope effect, which can reveal rate-limiting steps in its metabolism. princeton.edu This information is crucial for understanding how structural modifications might alter the drug's metabolic profile and half-life.

Furthermore, deuterium labeling can be instrumental in mechanistic studies. For instance, in investigating Ambroxol's interaction with specific enzymes or receptors, the use of a deuterated version could help to probe the nature of binding and the dynamics of the drug-target interaction at a molecular level. musechem.com While currently, the literature on Ambroxol-d5 (hydrochloride) is predominantly focused on its role as an analytical standard, the broader applications of deuterated compounds in pharmaceutical research suggest a promising future for its use in more advanced studies. scispace.comscielo.org.mx

Exploration of Novel Mechanistic Pathways of Ambroxol Action

Recent research has significantly broadened our understanding of Ambroxol's mechanism of action, revealing a multifaceted pharmacological profile. Beyond its well-documented mucokinetic and secretagogue properties, several novel pathways are now being actively investigated. nih.govefsm.online

A key area of discovery is Ambroxol's function as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase). nih.govlondon.on.caparkinsons.org.uk Mutations in the GBA1 gene, which encodes GCase, are a significant risk factor for Parkinson's disease and are the cause of Gaucher disease, a lysosomal storage disorder. lbda.orgnih.gov Ambroxol has been shown to bind to and stabilize mutant GCase, facilitating its proper folding and trafficking to the lysosome, thereby enhancing its enzymatic activity. nih.govnih.gov This chaperone activity is pH-dependent, being more pronounced at the neutral pH of the endoplasmic reticulum and less so at the acidic pH of the lysosome, which is an ideal characteristic for a pharmacological chaperone. nih.gov

In addition to its chaperone activity, Ambroxol is also known to modulate lysosomal function through other mechanisms. It can increase the levels of GCase and promote the clearance of alpha-synuclein (B15492655), a protein that aggregates in Parkinson's disease. nih.govparkinsons.org.ukucl.ac.uk Furthermore, Ambroxol has demonstrated anti-inflammatory effects by reducing pro-inflammatory cytokines and antioxidant properties. nih.govsemanticscholar.orgnih.gov It also exhibits a local anesthetic effect by blocking sodium channels. efsm.onlinenih.gov A 2024 study further elucidated the mucokinetic action of ambroxol, detailing a calcium-mediated signaling pathway that increases ciliary beat frequency and amplitude. efsm.online

Mechanistic PathwayDescriptionAssociated Conditions
Pharmacological Chaperone Binds to and stabilizes mutant glucocerebrosidase (GCase), improving its function. nih.govlondon.on.caparkinsons.org.ukParkinson's Disease, Gaucher Disease lbda.orgnih.gov
Lysosomal Modulation Increases GCase levels and promotes the clearance of alpha-synuclein. nih.govparkinsons.org.ukucl.ac.ukParkinson's Disease parkinsons.org.uk
Anti-inflammatory Action Reduces the production of pro-inflammatory cytokines. nih.govsemanticscholar.orgnih.govRespiratory diseases, neuroinflammation nih.govnih.gov
Antioxidant Properties Scavenges reactive oxygen species to reduce oxidative stress. nih.govsemanticscholar.orgNeurodegenerative diseases nih.gov
Sodium Channel Blockade Exhibits local anesthetic effects. efsm.onlinenih.govAcute respiratory tract infections nih.gov
Mucokinetic Action Stimulates a calcium-mediated signaling pathway to enhance ciliary function. efsm.onlineRespiratory diseases with mucus hypersecretion efsm.online

Expansion of Preclinical Research into Unexplored Therapeutic Indications

The discovery of Ambroxol's novel mechanisms of action has spurred a wave of preclinical and clinical research into new therapeutic applications, particularly in the realm of neurodegenerative diseases.

The most prominent of these is Parkinson's disease. Multiple studies have highlighted Ambroxol's potential as a disease-modifying therapy for this condition. reachmd.comparkinsonsnewstoday.comcureparkinsons.org.uk A Phase 2 clinical trial demonstrated that Ambroxol can cross the blood-brain barrier and increase GCase levels in the brain. ucl.ac.ukcndlifesciences.com This has led to the initiation of a large-scale Phase 3 clinical trial, ASPro-PD, to further evaluate its efficacy in slowing the progression of Parkinson's disease. parkinsons.org.ukcureparkinsons.org.ukcureparkinsons.org.uk Recent findings from a trial on Parkinson's disease dementia showed that while the effect on cognition was not confirmed, the drug was safe and well-tolerated. nih.gov In this study, a marker of brain cell damage, GFAP, increased in the placebo group but remained stable in those taking Ambroxol, suggesting a potential neuroprotective effect. london.on.calbda.org

Ambroxol is also being investigated for Gaucher disease, particularly the neuronopathic forms where the enzyme replacement therapy has limited efficacy due to its inability to cross the blood-brain barrier. nih.gov High-dose Ambroxol has shown promise in preclinical and clinical studies by enhancing GCase activity and reducing disease-related biomarkers in the cerebrospinal fluid. nih.gov

Beyond neurodegeneration, preclinical evidence suggests potential applications for Ambroxol in other areas. Its ability to interfere with biofilm formation by pathogens suggests a role as an adjuvant in anti-infective therapy. There is also emerging research into its potential anticancer activity, with studies showing synergistic effects with chemotherapy agents in lung cancer cells. mdpi.com

Therapeutic IndicationRationale for InvestigationStage of Research
Parkinson's Disease Acts as a chaperone for GCase, promoting alpha-synuclein clearance. nih.govparkinsons.org.ukucl.ac.ukPhase 3 Clinical Trial (ASPro-PD) parkinsons.org.ukcureparkinsons.org.ukcureparkinsons.org.uk
Parkinson's Disease Dementia Potential to stabilize psychiatric symptoms and biomarkers of brain damage. london.on.calbda.orgPhase 2 Clinical Trial Completed nih.gov
Gaucher Disease (neuronopathic) Crosses the blood-brain barrier and enhances GCase activity. nih.govPreclinical and Clinical Studies nih.gov
Bacterial Infections Interferes with biofilm formation. Preclinical
Lung Cancer Synergistic effects with chemotherapy agents. mdpi.comPreclinical mdpi.com

Integration of 'Omics' Technologies with Deuterated Probes in Systems Biology Research

The era of 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to understanding the global effects of a drug on a biological system. nih.govmdpi.com The integration of these technologies with deuterated probes like Ambroxol-d5 (hydrochloride) holds significant potential for a deeper understanding of Ambroxol's pharmacology from a systems biology perspective.

While no specific studies have yet been published that integrate 'omics' with Ambroxol-d5, the general application of these technologies in drug discovery provides a clear roadmap for future research. mdpi.comfrontiersin.org For instance, transcriptomic studies (e.g., RNA-Seq) could be employed to analyze changes in gene expression in neuronal cells treated with Ambroxol versus a control. nih.gov By using Ambroxol-d5 as a tracer in parallel with these analyses, researchers could directly correlate the presence and concentration of the drug and its metabolites with specific changes in the transcriptome.

Similarly, proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can reveal alterations in metabolic pathways. nih.gov The use of a deuterated probe in such studies would allow for the precise tracking of the drug's influence on these molecular landscapes. This approach can help to identify novel drug targets, uncover off-target effects, and elucidate the complex network of interactions that underlie Ambroxol's therapeutic effects. The use of stable isotope labeling is a well-established technique in NMR-based structural biology and other analytical methods, and its application in conjunction with 'omics' will likely yield significant insights into the systems-level effects of Ambroxol. nih.govnih.gov

Q & A

Q. How does the choice of superdisintegrants affect the performance of Ambroxol-d5 (hydrochloride) orally disintegrating tablets (ODTs)?

  • Methodological Answer : Sodium starch glycolate (SSG) at 4% w/w reduces disintegration time (<30 sec) via rapid water uptake. Combine with microcrystalline cellulose (MCC) to enhance mechanical strength (hardness >50 N). Validate compatibility via FTIR (absence of N-H stretching shifts) and accelerated stability testing (40°C/75% RH for 6 months) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.